Chemical properties of 3-iodo-1-(thiophen-2-yl)propan-1-ol
Chemical properties of 3-iodo-1-(thiophen-2-yl)propan-1-ol
An In-depth Technical Guide to 3-iodo-1-(thiophen-2-yl)propan-1-ol: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of 3-iodo-1-(thiophen-2-yl)propan-1-ol, a key heterocyclic intermediate for research and development in medicinal chemistry. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related structural analogs and established chemical principles to provide a robust profile. We will delve into its predicted physicochemical properties, propose a logical synthetic pathway with detailed protocols, and explore its reactivity and potential as a building block for novel therapeutic agents. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.
Introduction: The Significance of Functionalized Thiophenes
The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a bioisostere of the benzene ring and a core component of numerous FDA-approved drugs.[1][2] Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The strategic functionalization of the thiophene scaffold is paramount for modulating biological activity and optimizing pharmacokinetic profiles.
The introduction of an iodine atom, as in 3-iodo-1-(thiophen-2-yl)propan-1-ol, transforms the molecule into a highly versatile synthetic intermediate. The carbon-iodine bond serves as a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.[4][5] This guide will elucidate the chemical properties of this molecule, providing the foundational knowledge necessary for its effective use in complex molecular synthesis.
Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its structure and inherent properties.
Nomenclature and Structural Details
-
IUPAC Name: 3-iodo-1-(thiophen-2-yl)propan-1-ol
-
Molecular Formula: C₇H₉IOS
-
Molecular Weight: 284.11 g/mol
-
CAS Number: 220557-77-7 (Note: This CAS number has been inconclusively associated with the compound and may require verification from a primary source.)
Caption: 2D Structure of 3-iodo-1-(thiophen-2-yl)propan-1-ol.
Predicted Physicochemical Properties
The following properties are predicted based on the known values of the precursor, 3-(thiophen-2-yl)propan-1-ol, and the influence of the iodo-substituent.
| Property | Predicted Value | Basis for Prediction / Source for Analog |
| Physical Form | Colorless to light yellow liquid or low-melting solid | The precursor, 3-(thiophen-2-yl)propan-1-ol, is a colorless to yellow liquid.[6] The addition of iodine increases molecular weight, potentially raising the melting point. |
| Boiling Point | > 240 °C (decomposes) | The precursor boils at ~240 °C. Iodo-compounds are often less thermally stable. |
| Density | ~1.6 - 1.8 g/cm³ | The density of 3-(thiophen-2-yl)propan-1-ol is ~1.11 g/cm³[7], while 3-iodo-1-propanol is 1.942 g/mL. The target compound's density will be significantly higher than the precursor. |
| LogP (Octanol-Water) | ~2.5 - 3.0 | The LogKow of the precursor is 1.96.[7] The iodine atom will increase lipophilicity. |
| pKa (Acidic, Alcohol) | ~15-16 | The pKa of the alcohol in the precursor is predicted to be ~12.7.[7] The electron-withdrawing effect of the distant iodine atom is expected to be minimal. |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; Insoluble in water. | Based on general solubility principles for organic compounds with this functionality. |
| Refractive Index | ~1.58 - 1.60 | The precursor has a refractive index of ~1.55.[7] The iodine atom will increase the refractive index. |
Proposed Synthesis and Purification
A logical and efficient pathway to 3-iodo-1-(thiophen-2-yl)propan-1-ol is via the iodination of the commercially available precursor, 3-(thiophen-2-yl)propan-1-ol. The Appel reaction provides a reliable method for converting primary alcohols to alkyl iodides under mild conditions.
Synthetic Workflow: The Appel Reaction
The causality behind choosing the Appel reaction lies in its high efficiency for converting primary alcohols to primary alkyl iodides with minimal side reactions and under non-acidic conditions, which is crucial for preserving the sensitive thiophene ring.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and product identity confirmed by spectroscopic methods.
Materials:
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Iodine (I₂) (1.2 eq)
-
Imidazole (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate mixture
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add triphenylphosphine (1.2 eq) and imidazole (1.5 eq). Dissolve the solids in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Iodine Addition: Add solid iodine (I₂) portion-wise to the stirred solution. The mixture will turn dark brown. Stir for 15 minutes at 0 °C.
-
Substrate Addition: Add a solution of 3-(thiophen-2-yl)propan-1-ol (1.0 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate until the brown color disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the pure 3-iodo-1-(thiophen-2-yl)propan-1-ol.
Spectral Characterization (Predicted)
The following spectral data are predicted based on the known features of the thiophene ring, the propanol chain, and the effects of iodination.
| Technique | Predicted Chemical Shift / Signal | Rationale |
| ¹H NMR (CDCl₃) | δ ~7.3 (dd, 1H), ~7.0 (m, 1H), ~6.9 (dd, 1H) | Protons on the thiophene ring. |
| δ ~4.8 (t, 1H) | Methine proton (CH-OH) adjacent to the thiophene ring. | |
| δ ~3.3 (t, 2H) | Methylene protons adjacent to the iodine atom (-CH₂-I). Deshielded by iodine. | |
| δ ~2.2 (m, 2H) | Methylene protons at the C2 position of the propyl chain. | |
| δ ~2.0 (br s, 1H) | Hydroxyl proton (-OH). | |
| ¹³C NMR (CDCl₃) | δ ~145 | Quaternary thiophene carbon attached to the propanol side chain. |
| δ ~127, ~125, ~124 | Thiophene ring carbons. | |
| δ ~70-75 | Carbon bearing the hydroxyl group (C-OH). | |
| δ ~40 | Methylene carbon at the C2 position. | |
| δ ~5-10 | Methylene carbon attached to iodine (-CH₂-I). Significantly shielded by the heavy atom effect of iodine. | |
| IR (Neat) | 3600-3200 cm⁻¹ (broad) | O-H stretch of the alcohol. |
| 3100-3000 cm⁻¹ | C-H stretch (aromatic, thiophene). | |
| 2950-2850 cm⁻¹ | C-H stretch (aliphatic). | |
| ~1430 cm⁻¹ | C=C stretch of the thiophene ring. | |
| ~1100 cm⁻¹ | C-O stretch of the alcohol. | |
| ~550 cm⁻¹ | C-I stretch. | |
| Mass Spec (EI) | M⁺ at m/z = 284 | Molecular ion peak. |
| m/z = 157 | Fragment from loss of iodine radical (M - I). | |
| m/z = 127 | Iodine cation (I⁺). | |
| m/z = 111 | Thiophenyl-vinyl cation fragment. | |
| m/z = 83 | Thiophene radical cation. |
Reactivity and Synthetic Utility
The utility of 3-iodo-1-(thiophen-2-yl)propan-1-ol in drug development stems from its three distinct reactive sites: the hydroxyl group, the thiophene ring, and the carbon-iodine bond. The C-I bond is particularly valuable for building molecular complexity.
Caption: Key reaction pathways for synthetic diversification.
Cross-Coupling Reactions
The primary value of the iodo-substituent is its ability to participate in palladium-catalyzed cross-coupling reactions. This allows for the direct attachment of various organic fragments, a cornerstone of modern drug discovery.
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the synthesis of biaryl or alkyl-aryl structures.
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are prevalent in many biologically active molecules.[9]
-
Heck Coupling: Formation of C-C bonds with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, providing access to a wide range of substituted anilines and related structures.
Other Reactions
-
Hydroxyl Group Modification: The secondary alcohol can be readily oxidized to a ketone, or converted to esters and ethers to modulate solubility and serve as a linking point for other functionalities.
-
Thiophene Ring Substitution: The C5 position of the thiophene ring remains susceptible to electrophilic substitution, allowing for further functionalization if desired.
Applications in Drug Development
This molecule is not an active pharmaceutical ingredient itself but rather a high-value building block. Its structure is related to intermediates used in the synthesis of compounds like Duloxetine, where a similar thiophenylpropanol core is present.[10][11] By using the iodo-functionalized version, medicinal chemists can rapidly generate libraries of novel analogs for screening. For instance, coupling various aryl boronic acids at the C3 position could lead to new classes of compounds with potential activity as antiseizure or antinociceptive agents, a known therapeutic area for benzothiophene derivatives.[12]
Safety and Handling
-
Hazard Class: Expected to be harmful if swallowed, in contact with skin, or if inhaled, similar to related iodo-alkanes and thiophene alcohols.[13][14] Causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
-
Storage: Store in a cool, dry, dark place, sealed tightly under an inert atmosphere to prevent degradation. Iodo-compounds can be light-sensitive. The precursor should be stored at 2-8°C.[6]
References
-
PubChem. (n.d.). 3-Iodo-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). 3-(Thiophen-2-yl)propan-1-ol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Barbera, V., et al. (2019). Iodocyclization of 2-Methylthiophenylacetylenes to 3-Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions. IRIS UniPA. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Thiophen-2-yl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 3-(Thiophen-2-yl)propan-1-ol. Merck. Retrieved from [Link]
- Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. The Journal of Organic Chemistry, 77(17), 7640–7645.
- Reddy, V. P., et al. (2015). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. Molecules, 20(8), 13690-13706.
-
ResearchGate. (n.d.). Synthesis of 3-iodothiophenes 74 via iodocyclization of (Z)-thiobutenynes 71. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 19498-72-7 | 3-(Thiophen-2-yl)propan-1-ol. Retrieved from [Link]
- Singh, F. V., & Wirth, T. (2020). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Accounts of Chemical Research, 53(3), 633–646.
- Chawla, S., et al. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 23(15), 1514-1534.
-
U.S. Environmental Protection Agency (EPA). (n.d.). 3-(Thiophen-2-yl)propan-1-ol - Toxics Release Inventory. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Iodothiophene. Retrieved from [Link]
- Wifli, A., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-(Thiophen-2-yl)propan-1-ol | 19498-72-7 [sigmaaldrich.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. chemscene.com [chemscene.com]
- 9. iris.unipa.it [iris.unipa.it]
- 10. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (R)-3-(diMethylaMino)-1-(thiophen-2-yl)propan-1-ol | 132335-49-0 [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. 3-Iodo-1-propanol | C3H7IO | CID 69390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-(Thiophen-2-yl)propan-1-ol | C7H10OS | CID 13566813 - PubChem [pubchem.ncbi.nlm.nih.gov]
